Route-Dependent Bioactivity: VD3-Glucopyranoside Is Intravenously Active but Orally Inactive at Doses Up to 100-Fold Higher Than Its Hydroxylated Glycoside Counterparts
VD3-Glucopyranoside (compound 5 in Londowski et al. 1985) was compared directly with its parent aglycone vitamin D₃ and with the 3β-D-glucopyranosyl conjugates of 25-hydroxyvitamin D₃, 1α-hydroxyvitamin D₃, and 1α,25-dihydroxyvitamin D₃ in vitamin D-deficient rats. When administered intravenously (i.v.), VD3G increased active intestinal calcium transport and bone calcium mobilization at doses of 50–500 pmol/rat, comparable to equimolar doses of the parent vitamin D₃ compounds [1]. However, when administered orally (p.o.), VD3G exhibited no detectable biological activity at doses up to 5,000 pmol/rat—a 10- to 100-fold higher dose than the minimally effective oral doses of the corresponding hydroxylated vitamin D₃ glycosides, which were active at 500–1,000 pmol/rat in the same intestinal calcium transport system [1].
| Evidence Dimension | Oral biological activity (intestinal calcium transport) in vitamin D-deficient rats |
|---|---|
| Target Compound Data | VD3-Glucopyranoside (compound 5): no biological activity p.o. at doses up to 5,000 pmol/rat |
| Comparator Or Baseline | 25-Hydroxyvitamin D₃ 3β-D-glucopyranoside (compound 6), 1α-hydroxyvitamin D₃ 3β-D-glucopyranoside (compound 7), and 1α,25-dihydroxyvitamin D₃ 3β-D-glucopyranoside (compound 8): all active p.o. at 500–1,000 pmol/rat; parent vitamin D₃ and its hydroxylated aglycones active p.o. |
| Quantified Difference | VD3G is orally inactive at doses ≥5–10× higher than the minimum effective oral dose of hydroxylated vitamin D₃ glycosides; ≥10× higher than effective oral doses of parent aglycones. |
| Conditions | Vitamin D-deficient rats maintained on a low-calcium diet; everted duodenal sac technique for intestinal calcium transport; bone calcium mobilization assay; dosing by intravenous or oral gavage. |
Why This Matters
VD3G cannot be used as an orally active surrogate for vitamin D₃ in bioavailability or supplementation studies, and its oral inactivity at supra-physiological doses distinguishes it from all hydroxylated vitamin D₃ glycosides—making it the only 3β-glucopyranosyl conjugate in this series with a complete oral/intravenous activity dissociation.
- [1] Londowski JM, Kost SB, Gross M, Labler L, Meier W, Kumar R. Biologic activity of 3beta-D-glucopyranosides of vitamin D compounds. J Pharmacol Exp Ther. 1985 Jul;234(1):25-9. PMID: 2989506. View Source
